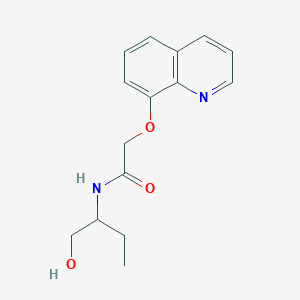

N-(1-Hydroxybutan-2-YL)-2-(quinolin-8-yloxy)acetamide

Description

Properties

CAS No. |

88350-36-1 |

|---|---|

Molecular Formula |

C15H18N2O3 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

N-(1-hydroxybutan-2-yl)-2-quinolin-8-yloxyacetamide |

InChI |

InChI=1S/C15H18N2O3/c1-2-12(9-18)17-14(19)10-20-13-7-3-5-11-6-4-8-16-15(11)13/h3-8,12,18H,2,9-10H2,1H3,(H,17,19) |

InChI Key |

PJUYNIKRNSRZSE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)NC(=O)COC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Biological Activity

N-(1-Hydroxybutan-2-YL)-2-(quinolin-8-yloxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a unique structure that includes a quinoline moiety, which is known for its diverse pharmacological properties. The presence of the hydroxybutan-2-yl group may enhance its solubility and bioavailability, making it a candidate for further pharmacological evaluation.

Research indicates that compounds with similar structural features to this compound often exert their biological effects through several mechanisms:

- Inhibition of Tubulin Polymerization : Compounds related to quinoline derivatives have been shown to interfere with tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Targeting Specific Kinases : Some derivatives exhibit selective inhibition of kinases such as Syk (Spleen tyrosine kinase), which plays a critical role in immune cell signaling and cancer progression .

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:

- HepG2 Liver Cancer Cells : A related quinoline hybrid compound showed significant cytotoxicity with an IC50 value ranging from 2.46 to 41.31 μM. The most potent hybrid induced apoptotic mechanisms confirmed by increased levels of active caspase 9 .

Case Studies

- Study on Quinoline Derivatives : A study synthesized various quinoline derivatives and evaluated their effects on HepG2 cells. The findings indicated that certain hybrids induced significant apoptosis and altered cell cycle distribution, suggesting potential as anticancer agents .

- Syk Inhibition : The compound's structural analogs demonstrated potent Syk inhibitory activity, leading to reduced proliferation in cancer cell lines. This selectivity is crucial as it minimizes off-target effects associated with other kinases, enhancing therapeutic safety .

Data Summary Table

| Study | Cell Line | IC50 (μM) | Mechanism | Outcome |

|---|---|---|---|---|

| Quinoline Hybrid Study | HepG2 | 2.46 - 41.31 | Tubulin polymerization inhibition | Induced apoptosis |

| Syk Inhibition Study | Various Cancer | Sub-microM | Syk kinase inhibition | Growth inhibition in cancer cells |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The biological and chemical behaviors of 2-(quinolin-8-yloxy)acetamides are highly dependent on substituents at the acetamide nitrogen. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Structural Insights from Crystallography

- N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate: X-ray diffraction reveals a non-planar geometry (87.19° dihedral angle between quinoline and benzene rings) and intermolecular O–H⋯N/O hydrogen bonds involving water . This contrasts with planar configurations in amino acid-binding analogs .

Preparation Methods

Synthesis of Ketone Intermediate

2-(Quinolin-8-yloxy)acetamide is reacted with butan-2-one under Friedel–Crafts acylation conditions, forming the corresponding β-ketoamide.

Reaction Setup:

Enantioselective Reduction

The β-ketoamide undergoes CBS reduction using a chiral oxazaborolidine catalyst and borane-THF complex. This step introduces the chiral 1-hydroxybutan-2-YL group with high enantiomeric excess (ee).

Key Data:

-

Catalyst: (R)-CBS (10 mol%)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: −10°C

-

Yield: 81%

Nickel-Catalyzed C–H Functionalization

Recent advances in transition-metal catalysis enable direct functionalization of the quinoline ring. A nickel-mediated protocol adapted from Liu et al. (2019) introduces the acetamide side chain via C–H activation.

Substrate Preparation

N-(Quinolin-8-yl)acetamide is synthesized via coupling of quinolin-8-amine with acetyl chloride under Schotten–Baumann conditions.

Conditions:

Nickel-Catalyzed Hydroxyalkylation

Using Ni(TFA)2 and DPPBac as ligands, the acetamide undergoes C–H bond trifluoromethylation, followed by hydroxyalkylation with butylene oxide.

Performance Metrics:

-

Catalyst Loading: 10 mol% Ni(TFA)2

-

Ligand: DPPBac (30 mol%)

-

Yield: 65%

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| Stepwise Synthesis | High reproducibility | Low enantiocontrol | 70–85% | Industrial |

| Asymmetric Reduction | High ee (>95%) | Multi-step, costly catalysts | 70–81% | Laboratory |

| Nickel Catalysis | Direct C–H functionalization | Requires inert conditions | 60–65% | Pilot-scale |

Industrial-Scale Production Considerations

For bulk synthesis, the stepwise method remains dominant due to cost-effectiveness and solvent recyclability. Critical parameters include:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(1-Hydroxybutan-2-YL)-2-(quinolin-8-yloxy)acetamide?

- Methodological Answer : Multi-step synthesis typically involves coupling 8-hydroxyquinoline derivatives with functionalized acetamide precursors. For example, refluxing intermediates in ethanol with glacial acetic acid as a catalyst, followed by purification via column chromatography (CH₂Cl₂/MeOH 97:3) to isolate the product . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement.

Q. How can the molecular structure of this compound be confirmed?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify proton and carbon environments (e.g., quinoline aromatic signals at δ 8.5–9.0 ppm and hydroxybutan-yl protons at δ 3.5–4.0 ppm) . Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak at m/z ~370). X-ray crystallography (via SHELX programs) resolves stereochemistry and bond angles .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays) against bacterial/fungal strains. For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to reference drugs .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?

- Methodological Answer : Refine single-crystal X-ray data (e.g., orthorhombic P2₁2₁2₁ space group) using SHELXL . Analyze intermolecular interactions (e.g., O–H⋯N/O–H⋯O bonds between acetamide and water molecules) to map supramolecular assembly . Compare torsion angles (e.g., dihedral angle ~87° between quinoline and phenyl rings) to DFT-predicted conformers .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Replicate assays under standardized conditions (e.g., pH, serum concentration). Use structure-activity relationship (SAR) analysis to identify substituent effects (e.g., trifluoromethyl groups enhance lipophilicity and target binding ). Cross-validate with orthogonal assays (e.g., fluorescence-based cellular uptake studies for mechanistic insights) .

Q. What strategies optimize the compound’s selectivity for metal ion sensing applications?

- Methodological Answer : Modify the quinoline-8-yloxy moiety to enhance metal chelation. Test selectivity via fluorescence titration (e.g., Cd²⁺ vs. Zn²⁺ discrimination using PET/ICT mechanisms) . Calculate binding constants (e.g., Benesi-Hildebrand plots) and validate with X-ray crystallography of metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.